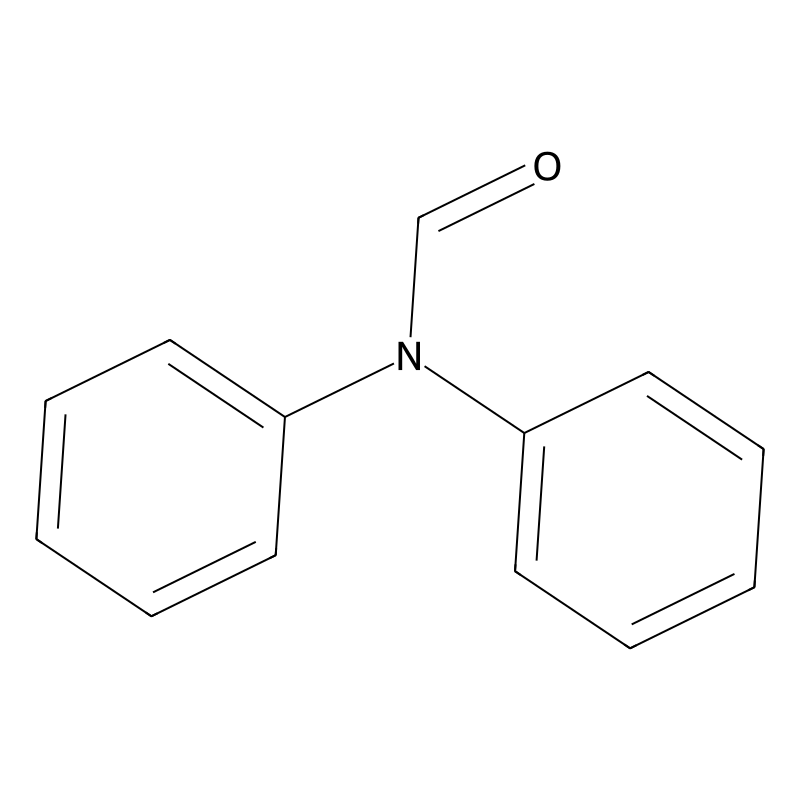

N,N-Diphenylformamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

N,N-Diphenylformamide possesses an amide bond (C(=O)N) and two phenyl rings. Amides are versatile functional groups used in various organic synthesis reactions. The presence of the phenyl rings might influence its reactivity compared to simpler formamides. Researchers might investigate its application in peptide bond formation or as a precursor for the synthesis of more complex molecules.

Material Science

N,N-Diphenylformamide is a crystalline solid []. Crystalline organic compounds with aromatic groups like phenyl rings are sometimes studied for their potential applications in optoelectronic devices or liquid crystals due to their ability to self-assemble into ordered structures [].

Biological Studies

While there's no current data on its biological activity, N,N-Diphenylformamide's structural similarity to known formamide derivatives might hold promise for further investigation. Formamides can exhibit various biological properties, including antibacterial or antifungal activity []. Researchers might explore N,N-Diphenylformamide's potential interactions with biological targets.

N,N-Diphenylformamide is an organic compound with the chemical formula C₁₃H₁₁NO. It consists of a formamide group attached to two phenyl rings, making it a member of the formamide family. This compound appears as a white crystalline solid and is known for its distinctive properties, including its ability to participate in various

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield diphenylamine and formic acid.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

- Michael Addition: It has been shown to react with Michael acceptors, producing stable Michael adducts .

These reactions highlight its versatility in organic synthesis, particularly in forming more complex molecular structures.

Research indicates that N,N-Diphenylformamide exhibits biological activities, particularly in medicinal chemistry. Its derivatives have been studied for potential anti-cancer properties and as inhibitors in various biochemical pathways. The compound's structural characteristics allow it to interact with biological targets, although specific mechanisms of action require further investigation.

N,N-Diphenylformamide can be synthesized through several methods:

- Direct Amide Formation: Reacting diphenylamine with formic acid under heat can yield N,N-Diphenylformamide.

- Acylation of Diphenylamine: This method involves the acylation of diphenylamine with an appropriate acyl chloride.

- Using Isocyanates: Reaction between diphenylamine and an isocyanate can also produce N,N-Diphenylformamide .

These methods provide flexibility in terms of starting materials and conditions, making it accessible for laboratory synthesis.

N,N-Diphenylformamide finds applications in various fields:

Studies on the interactions of N,N-Diphenylformamide with different substrates reveal significant insights into its reactivity:

- Solvent Effects: Investigations have shown how N,N-Diphenylformamide behaves differently in various solvent systems, affecting its reactivity and product distribution.

- Complex Formation: It can form complexes with metal ions, which may enhance or modify its reactivity and biological activity.

These studies are crucial for understanding how this compound can be effectively utilized in various applications.

N,N-Diphenylformamide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N,N-Dimethylformamide | C₃H₇NO | Commonly used as a solvent; lower boiling point. |

| N-Phenylformamide | C₇H₇NO | Contains one phenyl group; different reactivity. |

| Diphenylacetamide | C₁₃H₁₃NO | Acetamide derivative; used in medicinal chemistry. |

| N,N-Bis(2-hydroxyethyl)aniline | C₁₄H₁₈N₂O₂ | Exhibits different solubility properties; used in polymers. |

N,N-Diphenylformamide is unique due to its dual phenyl groups that enhance its stability and reactivity compared to simpler amides. This structural complexity allows it to participate in diverse